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Compound of Interest

Compound Name:
3-(4-Tert-butylphenyl)-2-methyl-1-

propene

Cat. No.: B1315696 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectral data for 3-(4-tert-butylphenyl)-2-methyl-1-propene is not

readily available in public-facing databases. The data presented in this document is a

theoretical prediction based on established principles of organic spectroscopy and analysis of

structurally similar compounds. This guide is intended for illustrative and educational purposes.

Introduction
3-(4-Tert-butylphenyl)-2-methyl-1-propene is a substituted styrene derivative with potential

applications in organic synthesis and materials science. A thorough understanding of its

spectral characteristics is crucial for its identification, purity assessment, and elucidation of its

role in chemical reactions. This document provides a detailed overview of the predicted

spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound, along with

generalized experimental protocols for obtaining such data.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 3-(4-tert-butylphenyl)-2-
methyl-1-propene.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.30 d 2H Ar-H (ortho to t-Bu)

~7.15 d 2H Ar-H (meta to t-Bu)

~4.85 s 1H =CH₂ (vinylic)

~4.70 s 1H =CH₂ (vinylic)

~3.25 s 2H -CH₂- (benzylic)

~1.75 s 3H -CH₃ (vinylic)

~1.30 s 9H -C(CH₃)₃ (tert-butyl)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~150.0 Ar-C (ipso, attached to t-Bu)

~145.0 =C(CH₃)- (vinylic)

~138.0 Ar-C (ipso, attached to propene)

~128.0 Ar-CH (ortho to t-Bu)

~125.5 Ar-CH (meta to t-Bu)

~112.0 =CH₂ (vinylic)

~45.0 -CH₂- (benzylic)

~34.5 -C(CH₃)₃ (tert-butyl quaternary)

~31.5 -C(CH₃)₃ (tert-butyl methyls)

~22.0 -CH₃ (vinylic)

Table 3: Predicted Infrared (IR) Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium =C-H stretch (vinylic)

~2960 Strong C-H stretch (aliphatic)

~1650 Medium C=C stretch (alkene)

~1610, ~1510 Medium C=C stretch (aromatic)

~890 Strong =CH₂ out-of-plane bend

~830 Strong
p-disubstituted benzene C-H

bend

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

188 40 [M]⁺ (Molecular Ion)

173 100 [M - CH₃]⁺

131 60 [M - C₄H₉]⁺

57 80 [C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband

probe.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:
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Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

Number of Scans: 16-32 scans.

Relaxation Delay: 1.0 seconds.

Acquisition Time: ~4 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

Number of Scans: 1024-4096 scans.

Relaxation Delay: 2.0 seconds.

Acquisition Time: ~1-2 seconds.

Spectral Width: -10 to 220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

3.2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the

ATR crystal.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32 scans.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to

sample analysis.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

3.3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a

Gas Chromatograph (GC) for sample introduction.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Inlet Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 40-550.

Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate). 1 µL of the solution is injected into

the GC-MS.

Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak

corresponding to the compound of interest. The mass spectrum associated with this peak is
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extracted and analyzed for the molecular ion and fragmentation pattern.

Visualizations
4.1. Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an

unknown organic compound using the spectroscopic techniques described.
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Workflow for Spectroscopic Structure Elucidation.

To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 3-(4-Tert-
butylphenyl)-2-methyl-1-propene]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1315696#spectral-data-for-3-4-tert-butylphenyl-2-
methyl-1-propene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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